1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyridazine ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate precursors under specific conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyridazine and pyrazole rings through appropriate coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may serve as a probe to study enzyme activities or cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It may be investigated for its pharmacological properties and potential therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(6-Methoxypyridazin-3-yl)benzoic acid: This compound has a similar pyridazine ring but differs in the presence of a benzoic acid moiety instead of a pyrazole ring.
[3-(6-Methoxypyridazin-3-yl)phenyl]methanol: This compound has a similar pyridazine ring but differs in the presence of a phenylmethanol moiety instead of a pyrazole ring.
The uniqueness of this compound lies in its combination of a pyridazine ring, a pyrazole ring, and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O3/c1-20-7-3-2-6(15-16-7)17-8(10(11,12)13)5(4-14-17)9(18)19/h2-4H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGROVCBHHPSFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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